molecular formula C24H26ClN5O2S B2580662 5-((4-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898368-26-8

5-((4-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2580662
M. Wt: 484.02
InChI Key: XEBQUJCYZGEZLW-UHFFFAOYSA-N
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Description

The compound you mentioned contains several functional groups that are common in pharmaceuticals and agrochemicals, such as the piperazine ring and the 1,2,4-triazole moiety . Piperazine is a common structural motif found in a variety of biologically active compounds, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . The 1,2,4-triazole moiety is also found in many biologically active compounds and can be synthesized through various methods .


Molecular Structure Analysis

The molecular structure of similar compounds is often determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve aminomethylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined using techniques such as 1H NMR, 13C NMR, and HRMS .

Scientific Research Applications

Antimicrobial Activities

Compounds structurally related to 5-((4-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol have been studied for their antimicrobial properties. For instance, some 1,2,4-triazole derivatives demonstrated good to moderate activities against test microorganisms, showcasing their potential in antimicrobial applications (Bektaş et al., 2007).

Cancer Research

Research on benzimidazole derivatives containing the 1,2,4-triazole moiety, which are structurally related to the chemical , has indicated their potential as EGFR (Epidermal Growth Factor Receptor) inhibitors. These compounds have been studied for their anti-cancer properties, revealing significant insights into their mechanism and stability (Karayel, 2021).

Physicochemical Properties

The physicochemical properties, such as solubility and partitioning in biologically relevant solvents, of compounds similar to the one have been examined. This research is crucial in understanding the drug delivery and absorption mechanisms of these compounds (Volkova et al., 2020).

Serotonin Receptor Interaction

Some 1,2,4-triazole derivatives have shown potential as antagonists for the 5-HT2 serotonin receptor, indicating their relevance in neuropharmacology and potential therapeutic applications for psychiatric disorders (Watanabe et al., 1992).

Anti-Inflammatory and Analgesic Activities

Derivatives of 1,2,4-triazole, similar in structure to the compound , have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These studies contribute to the development of new therapeutic agents in the field of pain management and inflammation control (Tozkoparan et al., 2004).

properties

IUPAC Name

5-[(4-chlorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN5O2S/c1-3-20-26-24-30(27-20)23(31)22(33-24)21(16-4-6-17(25)7-5-16)29-14-12-28(13-15-29)18-8-10-19(32-2)11-9-18/h4-11,21,31H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBQUJCYZGEZLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCN(CC4)C5=CC=C(C=C5)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

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